
N,N'-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is a complex organic compound characterized by the presence of nitrobenzene and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pentane-1,5-diamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N,N’-(Pentane-1,5-diyl)bis(2-aminobenzene-1-sulfonamide).
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though these reactions are less common.
Aplicaciones Científicas De Investigación
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes involving sulfonamide and nitrobenzene groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) depends on its application. In biological systems, it may act by inhibiting enzymes that interact with sulfonamide or nitrobenzene groups. The compound can bind to the active site of the enzyme, blocking its activity and leading to a biological effect. The specific molecular targets and pathways involved would depend on the enzyme or biological process being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamides): Similar structure but with an ethane linker instead of pentane.
N,N’-(Pentane-1,5-diyl)bis(2-hydroxybenzamide): Similar structure but with hydroxy groups instead of nitro groups.
N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide): Similar structure but with chloroacetamide groups instead of nitrobenzene sulfonamide groups.
Uniqueness
N,N’-(Pentane-1,5-diyl)bis(2-nitrobenzene-1-sulfonamide) is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
832730-54-8 |
|---|---|
Fórmula molecular |
C17H20N4O8S2 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
2-nitro-N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O8S2/c22-20(23)14-8-2-4-10-16(14)30(26,27)18-12-6-1-7-13-19-31(28,29)17-11-5-3-9-15(17)21(24)25/h2-5,8-11,18-19H,1,6-7,12-13H2 |
Clave InChI |
BEQVXOHLNIOWLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
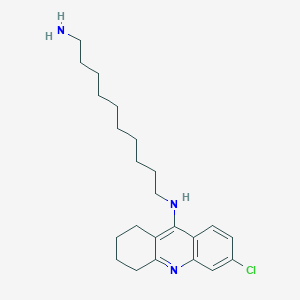
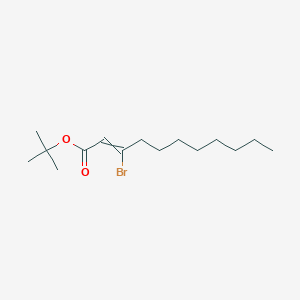
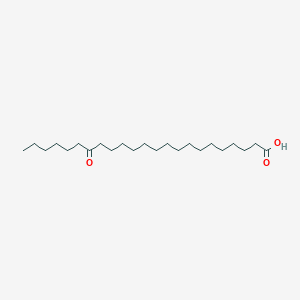
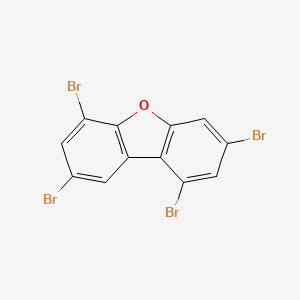

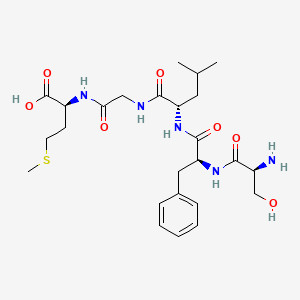
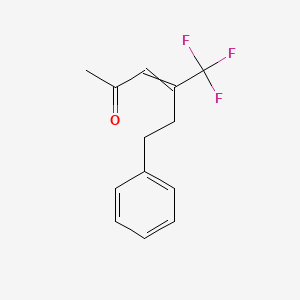
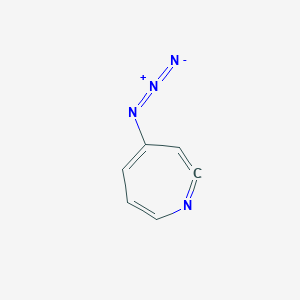
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
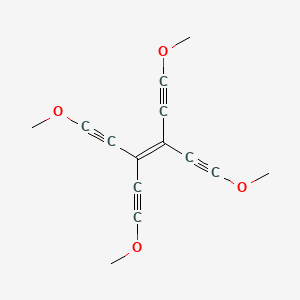
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
